

Technical Guide: Physicochemical Properties of 2002-H20

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Compound of Interest

Compound Name: 2002-H20

Cat. No.: B1663990

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Introduction

This document provides a comprehensive overview of the available information regarding the solubility and stability of the compound identified as **2002-H20**. This small molecule, scientifically named 4-amino-N-[3-(2-benzoxazolyl)-4-hydroxyphenyl]-benzamide (CAS Number: 351520-91-7), has been identified as an inhibitor of A β 42-induced cytotoxicity, functioning by binding to the Alzheimer's A β peptide. This guide summarizes the known chemical and physical characteristics of **2002-H20** and provides general insights based on the properties of its core chemical moieties, benzoxazole and benzamide.

Core Compound Information

Identifier	Value
Code Name	2002-H20
Systematic Name	4-amino-N-[3-(2-benzoxazolyl)-4-hydroxyphenyl]-benzamide
CAS Number	351520-91-7
Molecular Formula	C ₂₀ H ₁₅ N ₃ O ₃
Molecular Weight	345.36 g/mol

Solubility Characteristics

Direct quantitative data on the solubility of **2002-H20** in water or other common laboratory solvents is not readily available in the public domain. However, based on its chemical structure, which includes aromatic rings, a hydroxyl group, an amino group, and amide and oxazole functionalities, some general solubility predictions can be made.

The presence of polar groups such as the hydroxyl (-OH), amino (-NH₂), and amide (-CONH-) groups suggests potential for hydrogen bonding with polar solvents like water and alcohols. Conversely, the multiple aromatic rings contribute to the molecule's lipophilicity, which would favor solubility in organic solvents.

It is anticipated that the solubility of **2002-H20** in aqueous solutions will be pH-dependent. The amino group can be protonated under acidic conditions, and the hydroxyl group can be deprotonated under basic conditions, both of which would likely increase water solubility.

Due to the lack of specific experimental data, it is recommended that solubility studies be conducted for **2002-H20** in a range of relevant solvents and pH conditions to determine its empirical solubility profile.

Stability Profile

Detailed stability studies for **2002-H20**, including its degradation pathways and kinetics under various conditions (e.g., temperature, pH, light), have not been reported in the available literature. However, general characteristics of its core structures provide some insight into its expected stability.

- **Benzoxazole Moiety:** Benzoxazole is a fused aromatic heterocyclic system and is generally considered to be chemically stable due to its aromaticity.^{[1][2]} It is relatively resistant to degradation under normal conditions.
- **Benzamide Moiety:** The amide bond in the benzamide structure is also relatively stable. Hydrolysis of the amide bond typically requires strong acidic or basic conditions and elevated temperatures.

Overall, **2002-H20** is expected to be a relatively stable compound under standard laboratory storage conditions. However, comprehensive stability testing is crucial to establish its shelf-life

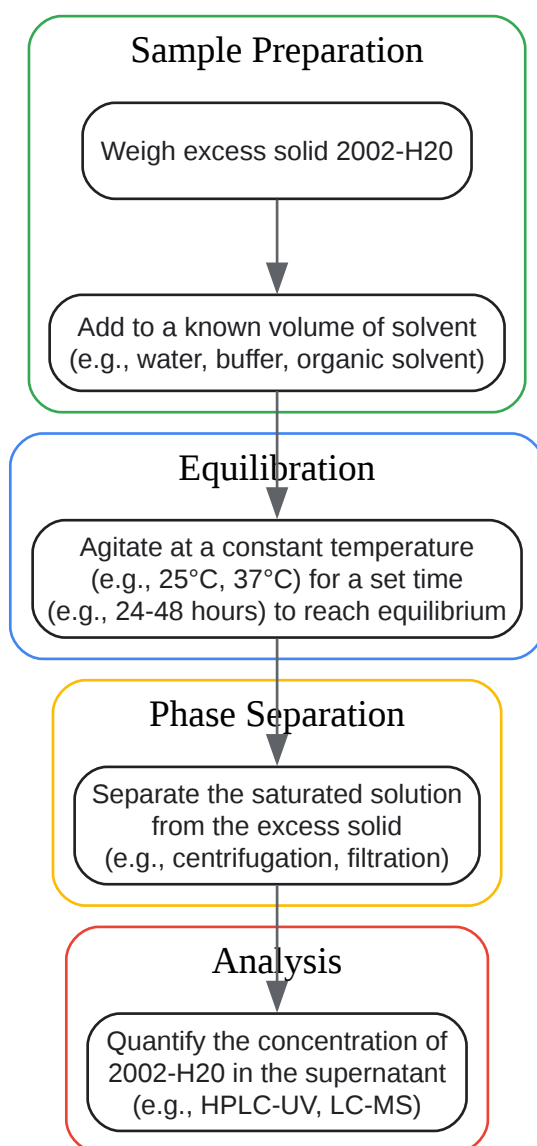
and identify potential degradation products that may arise under specific experimental or formulation conditions.

Experimental Protocols

As no specific experimental data for the solubility and stability of **2002-H20** were found, this section outlines general methodologies that can be employed to characterize these properties.

Solubility Determination Workflow

A standard approach to determine the solubility of a compound like **2002-H20** involves the equilibrium solubility method.

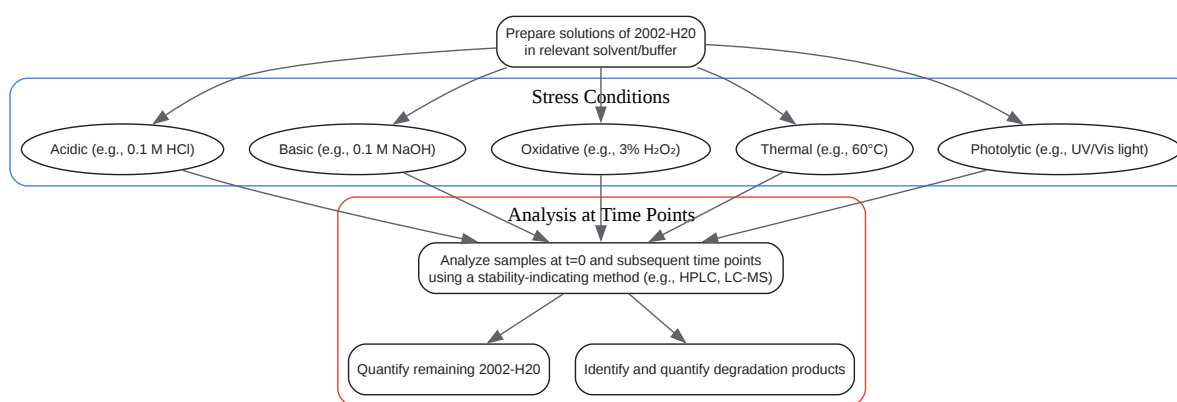


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Caption: Workflow for Equilibrium Solubility Determination.

Stability Testing Workflow

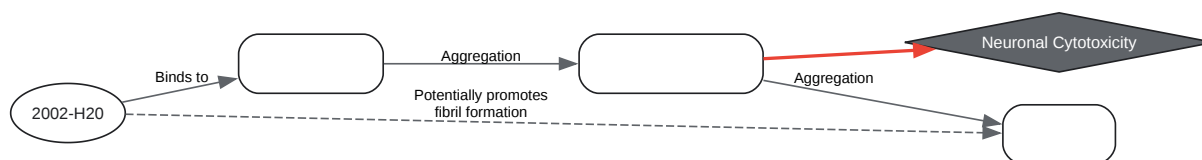
Forced degradation studies are typically performed to understand the stability of a compound under various stress conditions.

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Caption: Workflow for Forced Degradation (Stability) Studies.

Signaling Pathways and Logical Relationships

As **2002-H20** is an inhibitor of Aβ₄₂-induced cytotoxicity, its mechanism of action is related to the Alzheimer's disease pathway. The logical relationship of its proposed action is visualized below.



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Caption: Proposed Mechanism of Action for **2002-H20**.

Conclusion

While specific quantitative data on the solubility and stability of **2002-H20** (4-amino-N-[3-(2-benzoxazolyl)-4-hydroxyphenyl]-benzamide) are not currently available in the public domain, its chemical structure suggests a profile of a relatively stable compound with pH-dependent aqueous solubility and likely solubility in organic solvents. For any research or drug development program involving this compound, it is imperative to perform detailed experimental characterization of its physicochemical properties. The workflows provided in this guide offer a starting point for such investigations.

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